molecular formula C8H15ClN2O2 B8219605 3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride

3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride

Cat. No.: B8219605
M. Wt: 206.67 g/mol
InChI Key: DIZZEJMZPJPQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride is a chemical compound that features a pyrrolidine ring fused with an oxazinanone structureThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its biological activity and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the oxazinanone moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring, which is then further reacted to form the oxazinanone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, resulting in a more stable and easily handled compound .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile involved .

Scientific Research Applications

3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride is unique due to its combined structure of pyrrolidine and oxazinanone rings. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-oxazinan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(4-1-5-12-8)7-2-3-9-6-7;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZZEJMZPJPQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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